molecular formula C₃₆H₅₄N₂O₂ B1147330 (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine CAS No. 135616-36-3

(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Cat. No.: B1147330
CAS No.: 135616-36-3
M. Wt: 546.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is a chiral Schiff base ligand. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry. The presence of bulky tert-butyl groups provides steric hindrance, enhancing the stability of the resulting metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine typically involves the condensation reaction between (S,S)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions such as copper, nickel, and palladium.

    Oxidation: Can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Complexation: Metal salts (e.g., copper(II) acetate, nickel(II) chloride) in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Metal Complexes: Depending on the metal ion used, various metal-ligand complexes are formed.

    Quinone Derivatives: Oxidation products.

    Amine Derivatives: Reduction products.

Scientific Research Applications

(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine has numerous applications in scientific research:

    Catalysis: Used as a ligand in catalytic reactions, including asymmetric catalysis.

    Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the Schiff base ligand donate electron pairs to the metal ion, forming a stable complex. This coordination can influence the reactivity and properties of the metal center, making it useful in various catalytic and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine: The enantiomer of the compound .

    N,N’-Bis(salicylidene)-1,2-cyclohexanediamine: Lacks the bulky tert-butyl groups.

    N,N’-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine: Similar structure but with ethylenediamine instead of cyclohexanediamine.

Uniqueness

(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is unique due to its chiral nature and the presence of bulky tert-butyl groups. These features enhance the stability and selectivity of the metal complexes formed, making it particularly valuable in asymmetric catalysis and other specialized applications.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXDGNCEBQLGC-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115810
Record name 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135616-36-3
Record name 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine influence its ability to form complexes with metals?

A: this compound acts as a tetradentate ligand, meaning it can bind to a metal center through four donor atoms. [] The molecule features two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic groups, all available for coordination. This arrangement allows it to form stable complexes with various transition metals like Nickel(II) and Copper(II). [] The bulky tert-butyl groups on the ligand's structure influence the complex's geometry and steric environment, which can affect its reactivity and catalytic properties. []

Q2: What spectroscopic techniques have been used to characterize this compound and its metal complexes?

A: A combination of spectroscopic techniques has been employed to study this compound and its metal complexes. Researchers used infrared (IR) spectroscopy, vibrational circular dichroism (VCD), UV-Vis spectroscopy, and electronic circular dichroism (ECD) to analyze the ligand and its complexes. [] These techniques provide information about the molecule's vibrational modes, electronic transitions, and chiral properties. Additionally, Raman spectroscopy and the newly developed ECD-circularly polarized Raman (eCP-Raman) spectroscopy have also been used to investigate the metal complexes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.